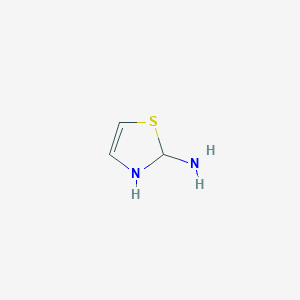
2-Amino-4-thiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-thiazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a thiazoline ring and an amino group, making it an interesting target for drug development.
Aplicaciones Científicas De Investigación
2-Amino-4-thiazoline has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. Several studies have also reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-thiazoline is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, 2-Amino-4-thiazoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
2-Amino-4-thiazoline has been shown to possess several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, studies have shown that it may have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Amino-4-thiazoline in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities, making it a valuable tool for studying various diseases. However, one of the limitations of using 2-Amino-4-thiazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Amino-4-thiazoline. One of the main areas of research is the development of new drugs based on this compound. Several studies have reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand the molecular targets and signaling pathways involved in the biological activities of 2-Amino-4-thiazoline. Additionally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 2-Amino-4-thiazoline can be achieved through various methods, including the condensation of thiosemicarbazide with α-haloketones, the reaction of α-haloketones with thioamides, and the reaction of α-haloketones with thiourea. One of the most commonly used methods for synthesizing 2-Amino-4-thiazoline is the reaction of α-haloketones with thiosemicarbazide. This method involves the reaction of an α-haloketone with thiosemicarbazide in the presence of a base, resulting in the formation of 2-Amino-4-thiazoline.
Propiedades
Número CAS |
16566-21-5 |
|---|---|
Nombre del producto |
2-Amino-4-thiazoline |
Fórmula molecular |
C3H6N2S |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
2,3-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2 |
Clave InChI |
JHXOAXMCYMGJLQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(N1)N |
SMILES canónico |
C1=CSC(N1)N |
Otros números CAS |
16566-21-5 |
Sinónimos |
2-amino-2-thiazoline 2-Amino-4-thiazoline 2-aminothiazoline 2-aminothiazoline monohydrobromide 2-aminothiazoline nitrate 2-aminothiazoline phosphate 2-aminothiazoline sulfate Revercan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



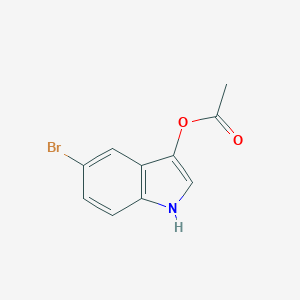
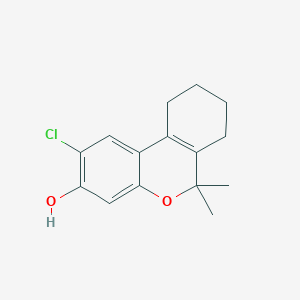


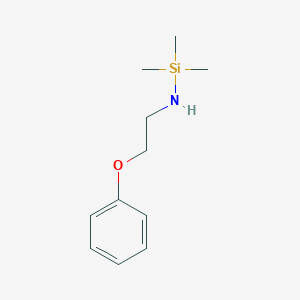


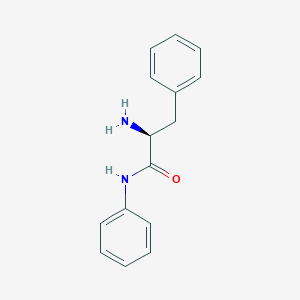
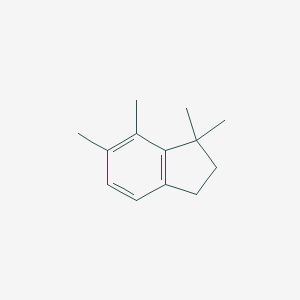
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
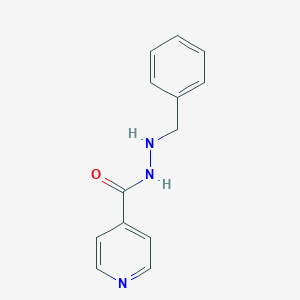
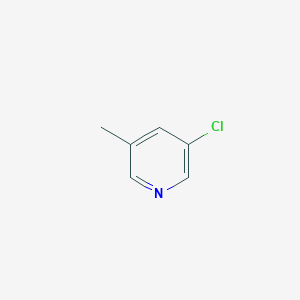
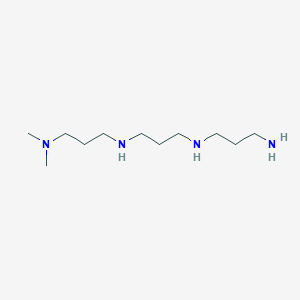
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)